molecular formula C24H28N2O2S B2624155 N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 622800-13-9

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B2624155
CAS No.: 622800-13-9
M. Wt: 408.56
InChI Key: CNXCLIIWQKBUJL-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with dimethyl groups at positions 4 and 5, a 4-methylpiperidin-1-yl-phenylmethyl moiety at position 3, and a furan-2-carboxamide group at position 2. Its design combines lipophilic (dimethyl thiophene, phenyl) and polar (carboxamide, piperidine) motifs, which may enhance bioavailability and target binding .

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-phenylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-16-11-13-26(14-12-16)22(19-8-5-4-6-9-19)21-17(2)18(3)29-24(21)25-23(27)20-10-7-15-28-20/h4-10,15-16,22H,11-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCLIIWQKBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Compound A : N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide
  • Key Differences: Replaces the 4-methylpiperidin-1-yl group with a 2-pyridinylamino substituent. Incorporates a 3,4,5-trimethoxyphenyl group instead of a simple phenyl ring.
  • Implications: The pyridinylamino group may enhance hydrogen-bonding interactions with targets like kinases.
Compound B : 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
  • Key Differences: Features a 4-methylphenylimino group and 2-chlorophenyl carboxamide. Lacks the piperidine and furan moieties.
  • Implications :
    • The chloro-substituted aryl group may increase electrophilicity, impacting reactivity or toxicity.
    • Absence of a piperidine ring could reduce blood-brain barrier penetration compared to the target compound .

Carboxamide Group Modifications

Compound C : N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
  • Key Differences: Replaces the thiophene core with a thienopyrazole ring. Retains the furan-2-carboxamide group but attaches it to a fluorophenyl-substituted system.
  • Implications: The fluorophenyl group may improve metabolic stability. Thienopyrazole scaffolds are associated with anti-inflammatory and kinase inhibitory activities .

Heterocyclic Core Replacements

Compound D : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Key Differences :
    • Uses a 1,4-dihydropyridine core instead of thiophene.
    • Includes a thiomethyl linker and methoxyaryl groups.
  • Implications :
    • The dihydropyridine core is typical in calcium channel blockers (e.g., nifedipine), suggesting cardiovascular applications.
    • The thioether linkage may influence redox properties .

Structural and Pharmacological Data Table

Compound Core Structure Key Substituents Potential Activity Reference
Target Compound Thiophene 4,5-dimethyl; 3-(4-methylpiperidin-1-yl-phenylmethyl); furan-2-carboxamide CNS targets, enzyme inhibition
Compound A Thiophene 3-(2-pyridinylamino-3,4,5-trimethoxyphenylmethyl); furan-2-carboxamide Anticancer, kinase inhibition
Compound B Thiophene 4-methylphenylimino; 2-chlorophenyl carboxamide Analgesic, antimicrobial
Compound C Thienopyrazole 4-fluorophenyl; furan-2-carboxamide Anti-inflammatory
Compound D 1,4-Dihydropyridine 2-furyl; 2-methoxyphenyl carboxamide; thiomethyl-methoxyphenyl Cardiovascular

Research Findings and Implications

  • Target Compound: The 4-methylpiperidin-1-yl group may enhance CNS penetration, while the furan carboxamide could act as a bioisostere for phenyl groups, improving solubility.
  • Compound A: The trimethoxyphenyl group aligns with microtubule-targeting agents, suggesting antitubulin activity. However, the pyridinylamino group may introduce metabolic liabilities compared to the target compound’s piperidine .
  • Compound B : The chlorophenyl carboxamide could confer antimicrobial properties but may limit oral bioavailability due to higher hydrophobicity .

Biological Activity

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.

The compound is synthesized through multi-step organic reactions, primarily utilizing the Suzuki–Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst. Optimizing this reaction for industrial production focuses on maximizing yield while minimizing costs by employing efficient catalysts and solvents.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate these targets' activities, leading to significant changes in cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytoprotective effects against DNA damage induced by carcinogens. For instance, studies on related compounds have shown their ability to inhibit nitrosative stress and protect cellular structures from oxidative damage. Specifically, pretreatment with these compounds has been linked to reduced DNA strand breaks and improved mitochondrial integrity in human colon fibroblast models .

Pharmacological Studies

Pharmacological assessments reveal that the compound may exhibit activity through various pathways:

Activity Description
Antioxidant Effects Reduces oxidative stress markers and enhances cellular defense mechanisms.
Cytoprotective Effects Protects against DNA damage from environmental toxins like 4-nitroquinoline 1-oxide.
Modulation of Enzymatic Activity Influences the expression and activity of detoxifying enzymes such as NQO1.

Case Studies and Research Findings

  • Cytoprotective Mechanisms : A study demonstrated that a related compound significantly reduced mitochondrial membrane potential loss and DNA damage in CCD-18Co cells exposed to carcinogens. This suggests a protective role against nitrosative stress rather than oxidative stress .
  • Molecular Docking Studies : Computational modeling has indicated that this compound may bind effectively to specific receptors involved in cancer pathways, enhancing its potential as a therapeutic agent .

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